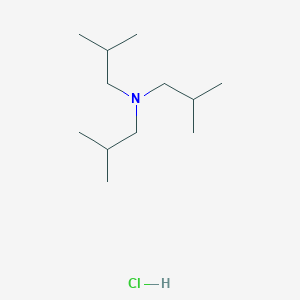
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H27N and a molecular weight of 185.3495 g/mol . It is also known by other names such as Diisobutylamine and N,N-Bis(2-methylpropyl)amine . This compound is a tertiary amine, characterized by the presence of three alkyl groups attached to the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N,N-bis(2-methylpropyl)propan-1-amine typically involves the alkylation of isobutylamine with isobutylene under acidic conditions . The reaction proceeds through the formation of an intermediate carbocation, which then reacts with isobutylamine to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation .
Industrial Production Methods
In industrial settings, the production of 2-methyl-N,N-bis(2-methylpropyl)propan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, suitable solvents, and temperature control.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Corresponding amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-methyl-N,N-bis(2-methylpropyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine can be compared with other similar compounds such as:
Diisobutylamine: Similar structure but different alkyl groups attached to the nitrogen atom.
N,N-Bis(2-methylpropyl)amine: Similar structure but different functional groups.
N-Isopropylmethylamine: Different alkyl groups and functional properties.
The uniqueness of 2-methyl-N,N-bis(2-methylpropyl)propan-1-amine lies in its specific alkyl group arrangement and its resulting chemical and physical properties .
Properties
CAS No. |
113396-33-1 |
|---|---|
Molecular Formula |
C12H28ClN |
Molecular Weight |
221.81 g/mol |
IUPAC Name |
2-methyl-N,N-bis(2-methylpropyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-10(2)7-13(8-11(3)4)9-12(5)6;/h10-12H,7-9H2,1-6H3;1H |
InChI Key |
JHBBVSNPCAYYIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
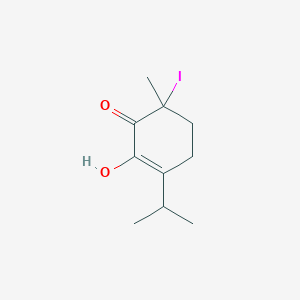


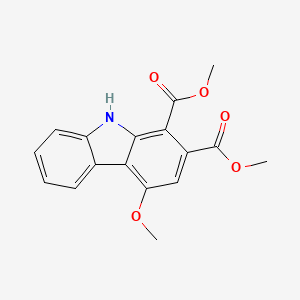
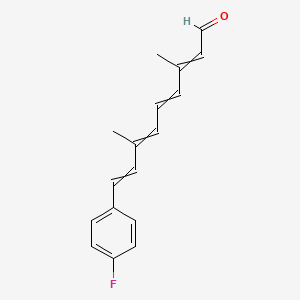
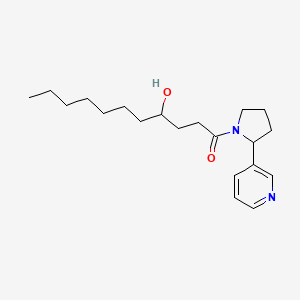
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
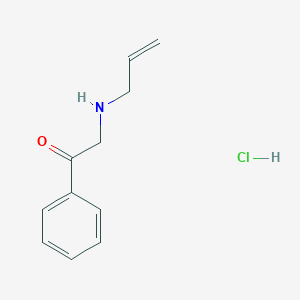
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)

![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
